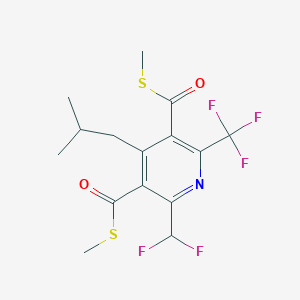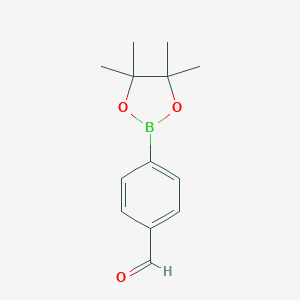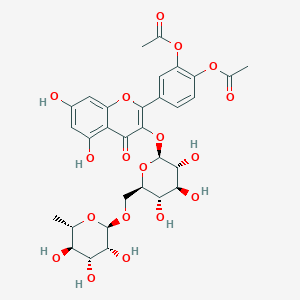
Fluopicolide
Descripción general
Descripción
Fluopicolide es un fungicida utilizado en la agricultura para controlar enfermedades causadas por oomicetos, como el tizón tardío de la papa. Este compuesto fue desarrollado por Bayer CropScience y se lanzó por primera vez como producto comercial en 2006 .
Aplicaciones Científicas De Investigación
Fluopicolide tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo en el estudio de la síntesis y la reactividad de los acilacilolos.
Biología: Investigado por sus efectos sobre la motilidad y la germinación de esporas de oomicetos.
Medicina: Explorado para posibles propiedades antifúngicas más allá del uso agrícola.
Industria: Utilizado en el desarrollo de nuevas formulaciones fungicidas y estrategias de protección de cultivos
Mecanismo De Acción
Fluopicolide ejerce sus efectos al atacar el citoesqueleto de los oomicetos. Afecta específicamente a las proteínas similares a la espectrina, lo que lleva a la interrupción de la red citoesquelética. Esta interrupción resulta en una motilidad, germinación y crecimiento deteriorados de los oomicetos . Además, this compound se ha identificado como un inhibidor selectivo de la H±ATPasa vacuolar en los oomicetos, contribuyendo aún más a su actividad fungicida .
Análisis Bioquímico
Biochemical Properties
Fluopicolide interacts with various biomolecules, notably the enzyme vacuolar H±ATPase . This interaction is specific to Oomycetes targets, and this compound has no residual activity on true fungi or insect orthologs .
Cellular Effects
This compound affects the release and motility of zoospores, the germination of cysts, as well as mycelial growth and sporulation . It modifies the spatial and cellular distribution of proteins labelled by antibodies specific for animal cytoskeleton associated proteins spectrin .
Molecular Mechanism
This compound’s mode of action involves a fast redistribution of spectrin-like proteins from the membrane to the cytoplasm in both hyphae and zoospores . This may interfere and destabilize the network leading to cell disorganization .
Temporal Effects in Laboratory Settings
It is known that treatments with this compound lead to the relocalization of spectrin-like proteins into the cytoplasm within a few minutes followed immediately by cell swelling and burst .
Metabolic Pathways
This compound is involved in the metabolic pathways of Oomycetes, specifically interacting with the enzyme vacuolar H±ATPase . This interaction disrupts the normal metabolic processes of the organism .
Subcellular Localization
This compound induces a fast redistribution of spectrin-like proteins from the membrane to the cytoplasm in both hyphae and zoospores
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de fluopicolide implica la reacción de cloruro de 2,6-diclorobenzoilo con 3-cloro-5-(trifluorometil)piridina-2-metanamina en condiciones controladas. La reacción generalmente ocurre en presencia de una base, como trietilamina, y un solvente orgánico, como diclorometano .
Métodos de Producción Industrial: La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso involucra estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final. El uso de técnicas analíticas avanzadas, como la cromatografía de gases y la espectrometría de masas, es común en el monitoreo del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: Fluopicolide experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar su derivado N-óxido correspondiente.
Reducción: La reducción de this compound puede conducir a la formación de su derivado de amina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales:
Oxidación: Derivado N-óxido de this compound.
Reducción: Derivado de amina de this compound.
Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Fluopicolide es único entre los fungicidas debido a su nuevo modo de acción y la falta de resistencia cruzada con otras clases de fungicidas. Los compuestos similares incluyen:
Fenilamidas: Como metalaxil, que se dirige a la ARN polimerasa.
Estrobilurinas: Como azoxistrobin, que inhibe la respiración mitocondrial.
Amidas de Ácido Carboxílico: Como dimetomorfo, que interrumpe la síntesis de la pared celular
This compound destaca por su capacidad de controlar las cepas resistentes a estos otros fungicidas, lo que lo convierte en una herramienta valiosa en las estrategias de manejo integrado de plagas .
Propiedades
IUPAC Name |
2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-8-2-1-3-9(16)12(8)13(23)22-6-11-10(17)4-7(5-21-11)14(18,19)20/h1-5H,6H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOYJIHYACSLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034624 | |
| Record name | Fluopicolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 2.80 mg/L at 20 °C, Solvent solubility (g/L at 20 °C): n-hexane 0.20; ethanol 19.2; toluene 20.5; ethyl acetate 37.7; acetone 74.7; dichloromethane 126; dimethyl sulfoxide 183 | |
| Record name | Fluopicolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.65 g/cu cm | |
| Record name | Fluopicolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.0X10-9 mm Hg at 25 °C | |
| Record name | Fluopicolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Beige solid | |
CAS No. |
239110-15-7 | |
| Record name | Fluopicolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239110-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluopicolide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239110157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluopicolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOPICOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TRO75M67P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluopicolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
149 °C | |
| Record name | Fluopicolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of fluopicolide in oomycetes?
A1: Research has pinpointed the vacuolar H+-ATPase subunit a (VHA-a) as the primary target of this compound. [, ] This enzyme plays a crucial role in maintaining cellular pH and nutrient transport.
Q2: How does binding to VHA-a lead to the fungicidal activity of this compound?
A2: While the exact mechanism is still being studied, this compound binding to VHA-a likely disrupts its function, leading to cellular dysfunction and ultimately the death of the oomycete. [] Further research is needed to fully elucidate the downstream effects.
Q3: Is this compound's target specific to oomycetes?
A3: Sequence analysis and molecular docking studies suggest that this compound exhibits specificity for oomycete and fish VHA-a, explaining its effectiveness against oomycete pathogens and potential toxicity to fish. []
Q4: Are there variations in sensitivity to this compound among different Phytophthora species?
A4: Yes, studies show varying sensitivities to this compound among Phytophthora species. For instance, P. hibernalis isolates displayed higher sensitivity to this compound compared to P. citrophthora, P. syringae, and P. nicotianae isolates. []
Q5: Are there any known mutations associated with this compound resistance?
A5: Yes, four distinct point mutations in the VHA-a gene have been linked to this compound resistance in P. capsici. [] These findings are valuable for developing molecular tools to monitor resistance development.
Q6: Is there cross-resistance between this compound and other fungicides?
A6: this compound generally shows no cross-resistance with other oomycete fungicides, except for fluopimomide. [] This lack of cross-resistance makes it a valuable tool in fungicide rotation programs to manage resistance development.
Q7: What are the primary applications of this compound in agriculture?
A7: this compound effectively controls diseases caused by oomycete pathogens in various crops. It is registered for use on potatoes, cucurbits, solanaceous vegetables, and other crops, primarily targeting diseases like late blight, downy mildew, and Phytophthora blight. [, , , , , , ]
Q8: How does the efficacy of this compound as a soil treatment compare to foliar application?
A8: Studies on tomato blight caused by P. capsici indicate that soil application of this compound provides better control and longer persistence than foliar spraying. [] This suggests its potential for use in soil treatments for managing soilborne oomycetes.
Q9: Are there synergistic effects when this compound is combined with other fungicides?
A9: Yes, synergistic interactions have been observed when this compound is combined with other fungicides like pyraclostrobin, propamocarb hydrochloride, and dimethomorph. [, , , ] These combinations can enhance efficacy and potentially delay resistance development.
Q10: What is the environmental fate of this compound?
A10: this compound is considered persistent in soil and surface waters under certain conditions. [, ] Its main metabolite, 2,6-dichlorobenzamide (BAM), exhibits high mobility in the environment. [, ]
Q11: Does this compound pose any toxicological risks to non-target organisms?
A11: While generally considered to have minimal risk to terrestrial and aquatic organisms at recommended application rates, [] this compound has been shown to induce oxidative stress and DNA damage in earthworms at low doses. [] Further research is needed to fully understand its long-term ecological impact.
Q12: What analytical techniques are used to determine this compound residues in various matrices?
A12: Several analytical methods have been developed and validated for quantifying this compound residues in various matrices. These include liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with QuEChERS extraction methods for analyzing residues in crops and soil, [, ] as well as gas chromatography (GC) and GC-MS methods for analyzing this compound and its metabolites in cabbage and soil. [] High-performance liquid chromatography (HPLC) with UV detection is also employed for residue analysis in various matrices. [, , ]
Q13: Are there any specific formulation strategies employed to enhance this compound's efficacy or stability?
A13: Research highlights the use of various adjuvants and formulation techniques, such as the development of suspension concentrates, to improve this compound's stability, suspensibility, and efficacy. [, ] These strategies are crucial for ensuring optimal product performance under various conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















